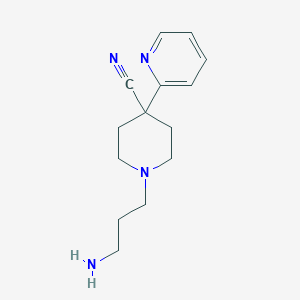
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring substituted with a pyridinyl group and an aminopropyl chain, along with a carbonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridin-2-ylpiperidine with 3-aminopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
作用機序
The mechanism of action of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can be compared with similar compounds such as 1-(3-Aminopropyl)imidazole and 1-(3-Aminopropyl)-4-phenylpiperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the pyridinyl group in this compound provides unique electronic properties and reactivity, distinguishing it from other related compounds .
特性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
1-(3-aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H20N4/c15-7-3-9-18-10-5-14(12-16,6-11-18)13-4-1-2-8-17-13/h1-2,4,8H,3,5-7,9-11,15H2 |
InChIキー |
LMQZTXSXXHTDFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)
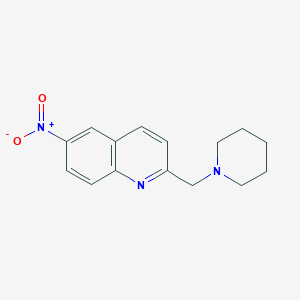
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)

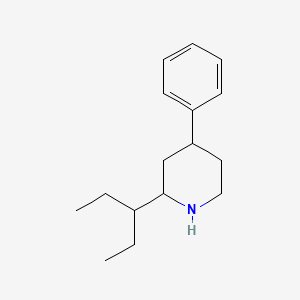
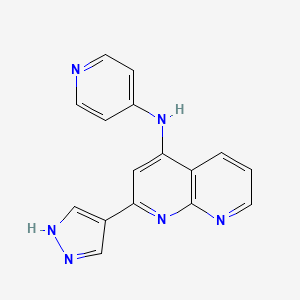
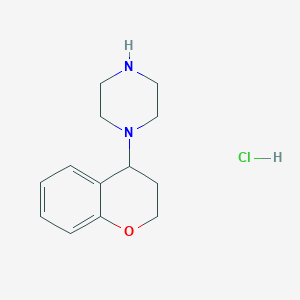

![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

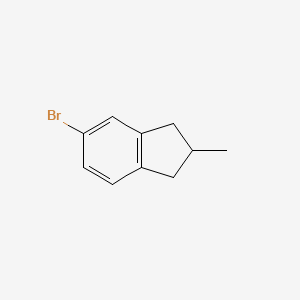
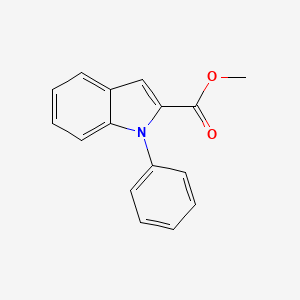
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
